1-Boc-1-methylhydrazine

Description

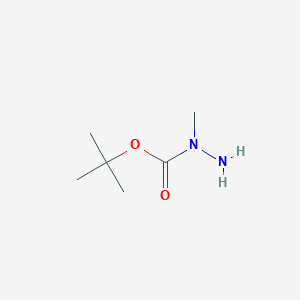

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-amino-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMQNZFRFVYNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395881 | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21075-83-2 | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-1-methylhydrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1-methylhydrazine, also known as tert-butyl 1-methylhydrazine-1-carboxylate, is a crucial reagent and building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, combining a protected hydrazine moiety with a methyl group, make it a valuable precursor for the synthesis of complex molecules, most notably as a key intermediate in the production of the ghrelin receptor agonist, anamorelin.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 1-Boc-1-methylhydrazine, aimed at supporting research and development activities.

Chemical Structure and Identifiers

The chemical structure of 1-Boc-1-methylhydrazine features a hydrazine nitrogen atom substituted with both a methyl group and a tert-butoxycarbonyl (Boc) protecting group. This configuration sterically hinders and deactivates one of the nitrogen atoms, allowing for selective reactions at the terminal NH2 group.

Below is a diagram illustrating the chemical structure of 1-Boc-1-methylhydrazine.

Caption: Chemical structure of 1-Boc-1-methylhydrazine.

| Identifier | Value |

| IUPAC Name | tert-butyl 1-methylhydrazine-1-carboxylate |

| CAS Number | 21075-83-2[3][4] |

| Molecular Formula | C6H14N2O2[3][4] |

| SMILES | CN(N)C(=O)OC(C)(C)C[4] |

| InChI | 1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3[4] |

| InChIKey | IHMQNZFRFVYNDS-UHFFFAOYSA-N[4] |

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-1-methylhydrazine is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 146.19 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 80 °C at 20 mmHg | [5] |

| Density | 0.985 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.436 | [4] |

| Flash Point | 71.1 °C (160.0 °F) | [4] |

| Solubility | Soluble in acetone. Miscible with many organic solvents. | [6] |

Experimental Protocols

Synthesis of 1-Boc-1-methylhydrazine

A common and efficient method for the synthesis of 1-Boc-1-methylhydrazine involves the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc2O). A general, solvent-less procedure is described below, which can be adapted for various scales.[7]

Materials:

-

Methylhydrazine

-

Di-tert-butyl dicarbonate (Boc2O)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, melt di-tert-butyl dicarbonate (1.0-1.1 equivalents) by gentle warming.

-

To the molten Boc2O, slowly add methylhydrazine (1.0 equivalent) dropwise. The addition should be controlled to manage the evolution of gas and maintain the reaction at or near room temperature.[7]

-

Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the crude product can be purified.

Purification:

-

Vacuum Distillation: The product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[5]

-

Column Chromatography: Alternatively, purification can be achieved by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.[8]

Deprotection

The Boc group can be readily removed under acidic conditions to liberate the free hydrazine. A typical procedure involves dissolving the 1-Boc-1-methylhydrazine in a suitable solvent, such as ethyl acetate or methanol, and treating it with a strong acid like hydrogen chloride or trifluoroacetic acid.[2]

Spectroscopic Data

The structural identity and purity of 1-Boc-1-methylhydrazine are typically confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected chemical shifts (δ) in CDCl₃ are approximately:

-

1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group.

-

3.2 ppm (singlet, 3H): Protons of the methyl group attached to the nitrogen.

-

Variable (broad singlet, 2H): Protons of the terminal NH₂ group. The chemical shift of these protons can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each carbon environment. The approximate chemical shifts (δ) in CDCl₃ are:

-

28 ppm: Carbons of the tert-butyl methyl groups.

-

37 ppm: Carbon of the N-methyl group.

-

80 ppm: Quaternary carbon of the tert-butyl group.

-

155 ppm: Carbonyl carbon of the Boc group.[7]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key peaks include:

-

~3300 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1700 cm⁻¹: Strong C=O stretching vibration of the carbamate.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-Boc-1-methylhydrazine will show a molecular ion peak (M⁺) at m/z 146. Common fragmentation patterns include the loss of a tert-butyl group (m/z 57) or isobutylene (m/z 56), leading to prominent fragment ions.

Reactivity and Stability

1-Boc-1-methylhydrazine is a relatively stable compound under standard laboratory conditions. The Boc protecting group makes it less susceptible to oxidation compared to unprotected hydrazines.[7] However, it is sensitive to strong acids, which will cleave the Boc group.

The terminal NH₂ group retains its nucleophilic character and can participate in various reactions, such as the formation of hydrazones with aldehydes and ketones, and acylation reactions with acid chlorides and anhydrides. This selective reactivity is fundamental to its utility in multi-step syntheses.[9]

Applications in Drug Development

The primary application of 1-Boc-1-methylhydrazine in drug development is as a key building block for the synthesis of anamorelin (ONO-7643).[1][10][11] Anamorelin is an orally active, selective ghrelin receptor agonist that has been investigated for the treatment of cancer-related anorexia and cachexia.[10] The synthesis of anamorelin involves the coupling of 1-Boc-1-methylhydrazine with a carboxylic acid intermediate, followed by further synthetic modifications.

The logical workflow for the utilization of 1-Boc-1-methylhydrazine in a synthetic route is depicted below.

References

- 1. 1-Boc-1-methylhydrazine | 21075-83-2 | FB33767 | Biosynth [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 1-Boc-1-methylhydrazine 97 21075-83-2 [sigmaaldrich.com]

- 5. 1-Boc-1-methylhydrazine | 21075-83-2 [sigmaaldrich.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Boc-1-methylhydrazine from tert-Butyl Carbazate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-Boc-1-methylhydrazine, a key intermediate in pharmaceutical development, starting from tert-butyl carbazate. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

1-Boc-1-methylhydrazine, also known as tert-butyl 2-methylcarbazate, is a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active compounds. Its structure incorporates a protected hydrazine moiety, making it a useful precursor for the introduction of a methylhydrazine group in complex molecules. This guide focuses on the synthesis of 1-Boc-1-methylhydrazine from the readily available starting material, tert-butyl carbazate. Two primary synthetic strategies will be discussed in detail: the direct N-methylation of a protected form of tert-butyl carbazate and an alternative route commencing from methylhydrazine.

Synthesis via N-Methylation of Protected tert-Butyl Carbazate

Direct N-methylation of tert-butyl carbazate can be challenging due to the presence of two nucleophilic nitrogen atoms, which can lead to a mixture of mono- and di-methylated products, as well as methylation at either the N1 or N2 position. To achieve selective methylation at the N1 position, a common strategy involves the protection of the terminal amino group, followed by methylation and subsequent deprotection. A widely used protecting group for this purpose is the isopropylidene group, which forms a hydrazone with tert-butyl carbazate.

Protection of tert-Butyl Carbazate

The first step in this synthetic sequence is the protection of tert-butyl carbazate as its acetone hydrazone, tert-butyl isopropylidene carbazate.

Experimental Protocol: Synthesis of tert-Butyl Isopropylidene Carbazate

To a solution of tert-butyl carbazate in a suitable solvent such as toluene, an equimolar amount of acetone is added. The reaction mixture is heated to reflux with azeotropic removal of water, typically using a Dean-Stark apparatus, until the reaction is complete as monitored by techniques like GC-MS. The solvent is then removed under reduced pressure to yield tert-butyl isopropylidene carbazate, which can often be used in the next step without further purification.

N-Methylation of tert-Butyl Isopropylidene Carbazate

Two effective methods for the N-methylation of tert-butyl isopropylidene carbazate are presented below: one utilizing a strong base under anhydrous conditions and another employing milder phase-transfer catalysis.

This method involves the deprotonation of the hydrazone with a strong base, sodium hydride, followed by alkylation with a methylating agent.

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), a suspension of sodium hydride (typically a 60% dispersion in mineral oil) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is prepared. The solution is cooled in an ice bath, and a solution of tert-butyl isopropylidene carbazate in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for a specified period to ensure complete deprotonation. Subsequently, a methylating agent, such as methyl iodide, is added dropwise, and the reaction is stirred until completion. The reaction is then carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to afford the methylated product.

This approach offers a milder and safer alternative to the use of sodium hydride.[1]

Experimental Protocol:

To a vigorously stirred solution of tert-butyl isopropylidene carbazate (3.0 mmol) in toluene (10 mL), powdered potassium hydroxide (3.9 mmol) and a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (0.3 mmol), are added.[1] The mixture is heated to 50 °C, and the alkyl bromide (3.6 mmol), in this case, methyl bromide, is added slowly.[1] The temperature is then raised to 80 °C and maintained for 1-3 hours until the reaction is complete, as monitored by GC-MS.[1] After cooling, the mixture is washed with water until the aqueous extract is neutral.[1] The organic layer is then dried and concentrated to yield the product.[1]

Deprotection to Yield 1-Boc-1-methylhydrazine

The final step is the removal of the isopropylidene protecting group to furnish the desired 1-Boc-1-methylhydrazine.

Experimental Protocol:

The crude methylated hydrazone is dissolved in a mixture of an organic solvent (e.g., THF or acetone) and an aqueous acid, such as hydrochloric acid. The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC or LC-MS analysis. The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield pure 1-Boc-1-methylhydrazine.

Alternative Synthesis from Methylhydrazine

An alternative and often more direct route to 1-Boc-1-methylhydrazine involves the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc anhydride). This method avoids the need for protection and deprotection steps.

Experimental Protocol:

To a solution of methylhydrazine in a suitable solvent such as isopropanol or dichloromethane, di-tert-butyl dicarbonate, dissolved in the same solvent, is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred for a specified period. Upon completion, the solvent is removed in vacuo, and the residue is purified, typically by flash column chromatography, to yield 1-Boc-1-methylhydrazine.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods described.

Table 1: Synthesis via N-Methylation of Protected tert-Butyl Carbazate

| Step | Reagents & Solvents | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Time (h) | Yield (%) |

| Protection | tert-Butyl carbazate, Acetone, Toluene | 1:1.1 | Reflux | 2-4 | >95 |

| Methylation (NaH) | Isopropylidene carbazate, NaH, MeI, THF | 1:1.2:1.2 | 0 to RT | 2-6 | High (not specified) |

| Methylation (PTC) | Isopropylidene carbazate, KOH, MeBr, TBHS, Toluene | 1:1.3:1.2:0.1 | 80 | 1-3 | High (not specified)[1] |

| Deprotection | Methylated hydrazone, aq. HCl, THF | - | RT | 1-3 | High (not specified) |

Table 2: Alternative Synthesis from Methylhydrazine

| Reagents & Solvents | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Time (h) | Yield (%) |

| Methylhydrazine, (Boc)₂O, i-PrOH/CH₂Cl₂ | 1:1.1 | 21 | 16 | 60 |

Visualizations

The following diagrams illustrate the reaction pathways and experimental workflows.

Caption: Reaction pathway for the synthesis of 1-Boc-1-methylhydrazine from tert-butyl carbazate.

Caption: Experimental workflow for the synthesis from tert-butyl carbazate.

Caption: Alternative synthesis of 1-Boc-1-methylhydrazine from methylhydrazine.

Conclusion

This guide has detailed two primary synthetic routes for the preparation of 1-Boc-1-methylhydrazine. The N-methylation of protected tert-butyl carbazate offers a reliable, albeit multi-step, approach with good control over selectivity. The alternative synthesis from methylhydrazine provides a more direct and atom-economical pathway. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

Spectroscopic Profile of 1-Boc-1-methylhydrazine: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for 1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazine-1-carboxylate), a key intermediate in pharmaceutical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Boc-1-methylhydrazine, providing a clear reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for 1-Boc-1-methylhydrazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 1-Boc-1-methylhydrazine

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data for 1-Boc-1-methylhydrazine

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data for 1-Boc-1-methylhydrazine

| m/z | Assignment |

| Data not available in search results |

Note: Specific quantitative spectroscopic data for 1-Boc-1-methylhydrazine was not found in the available search results. The tables are provided as a template for data presentation.

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. While specific protocols for 1-Boc-1-methylhydrazine were not explicitly found, the following outlines general methodologies typically employed for such analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

Mass Spectrometry (MS): Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a chemical compound like 1-Boc-1-methylhydrazine is essential for a comprehensive characterization. This process ensures that orthogonal data is collected to confirm the structure and purity of the synthesized molecule.

Caption: Workflow for the synthesis and spectroscopic characterization of 1-Boc-1-methylhydrazine.

Technical Guide: Physical Properties of N-Boc-N-methylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methylhydrazine, also known as tert-butyl 1-methylhydrazine-1-carboxylate, is a valuable reagent in organic synthesis, frequently employed in the construction of complex molecules within the pharmaceutical and agrochemical industries. Its protected hydrazine functionality allows for selective transformations, making a thorough understanding of its physical properties essential for its effective handling, reaction optimization, and process scale-up. This technical guide provides a comprehensive overview of the known physical characteristics of N-Boc-N-methylhydrazine, outlines standard experimental protocols for their determination, and presents a logical workflow for property analysis.

Core Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Chemical Formula | C₆H₁₄N₂O₂ | [1][2] |

| CAS Number | 21075-83-2 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 0.985 g/mL at 25 °C | [2] |

| Boiling Point | 80 °C | |

| Refractive Index | n20/D 1.436 | [2] |

| Flash Point | 71.1 °C (160.0 °F) | [2] |

| Melting Point | Not available (The isomeric 1-N-Boc-2-methylhydrazine is a solid with a melting point of 49-51 °C) | [3] |

| Solubility | While specific data is limited, Boc-protected hydrazines generally exhibit good solubility in a range of organic solvents. Experimental determination is recommended for specific applications. |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the safe and effective use of chemical compounds. Below are detailed, generalized experimental protocols for measuring the key physical properties of a liquid compound like N-Boc-N-methylhydrazine.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Sample of N-Boc-N-methylhydrazine

Procedure:

-

Fill the small test tube with the liquid sample to a depth of approximately 2-3 cm.

-

Place a capillary tube, with its sealed end uppermost, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Clamp the assembly in a Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample in the test tube.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

-

For accuracy, repeat the measurement at least twice and calculate the average.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Sample of N-Boc-N-methylhydrazine

-

Distilled water

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the sample liquid (N-Boc-N-methylhydrazine) and allow it to equilibrate in the constant temperature water bath.

-

Dry the exterior and weigh the pycnometer filled with the sample (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula, where ρ_water is the known density of water at the experimental temperature:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Sample of N-Boc-N-methylhydrazine

-

Lens tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Turn on the refractometer and the circulating water bath to bring the prisms to the desired temperature (e.g., 20 °C).

-

Clean the surfaces of the prisms using a soft lens tissue and a volatile solvent.

-

Using a dropper, apply a few drops of the sample onto the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus.

-

Rotate the prism assembly until the dividing line is centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Sample of N-Boc-N-methylhydrazine

-

A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane)

Procedure:

-

Add approximately 0.1 mL of N-Boc-N-methylhydrazine to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for about one minute using a vortex mixer or by stirring.

-

Observe the mixture. If the liquid forms a single, clear phase, it is considered soluble. If two distinct layers are present or the mixture is cloudy, it is considered insoluble or partially soluble.

-

Repeat the test for each of the selected solvents.

-

For a more quantitative assessment, known masses of the solute can be added to a known volume of solvent until saturation is reached.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the physical properties of a chemical compound like N-Boc-N-methylhydrazine.

References

Core Mechanism of Action: Selective β3-Adrenergic Receptor Agonism

An in-depth analysis reveals a likely discrepancy in the user's query, where the provided CAS number, 21075-83-2, corresponds to the chemical intermediate 1-Boc-1-methylhydrazine, while the request for a detailed "mechanism of action" points towards a biologically active pharmaceutical agent. The initial search results strongly suggest that the intended subject of inquiry is Trecadrine (CAS 90845-56-0), a selective β3-adrenergic receptor agonist. This technical guide will proceed with a comprehensive examination of Trecadrine's mechanism of action, assuming the CAS number in the prompt was an error.

Trecadrine functions as a selective agonist for the β3-adrenergic receptor, with minimal activity at β1- and β2-adrenergic receptors.[1] This selectivity is crucial to its pharmacological profile, as it mediates specific metabolic effects primarily in tissues rich in β3-adrenoceptors, such as adipose tissue.

The activation of the β3-adrenergic receptor by Trecadrine initiates a cascade of intracellular signaling events. This process is fundamental to understanding its therapeutic potential in metabolic disorders like obesity and type 2 diabetes.

Signaling Pathway

The binding of Trecadrine to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin. The phosphorylation of HSL is a critical step in the mobilization of stored triglycerides into free fatty acids and glycerol, a process known as lipolysis.

Pharmacological Effects and Therapeutic Potential

The primary pharmacological effects of Trecadrine stem from its ability to stimulate lipolysis and increase energy expenditure. These actions have positioned it as a potential therapeutic agent for obesity and type 2 diabetes.

Anti-Obesity Effects

By promoting the breakdown of fat in adipose tissue, Trecadrine can contribute to a reduction in overall body fat mass. The released free fatty acids can be utilized by other tissues as an energy source, further contributing to a negative energy balance.

Anti-Diabetic Properties

Trecadrine has demonstrated potential in improving glucose metabolism. In animal models of diabetes, a β3-adrenergic agonist was shown to increase the ratio of GLUT1 to GLUT4 in muscle and regulate liver glucose utilization.[2] Furthermore, studies have indicated that Trecadrine can have divergent effects on lipolysis and thermogenesis, which are important aspects of metabolic regulation.[3]

Effects on Intestinal Absorption

Interestingly, Trecadrine has also been shown to influence intestinal function. Research in rat models has demonstrated that Trecadrine can inhibit the intestinal absorption of D-galactose.[3][4][5] This effect appears to be independent of its systemic metabolic actions and suggests a direct role of β3-adrenoceptors in the gastrointestinal tract.[3][5] In diabetic rats, Trecadrine administration led to an improvement in altered intestinal disaccharidase activities.[3][5]

Quantitative Data

Currently, publicly available quantitative data such as IC50, EC50, or Ki values for Trecadrine are not readily found in the initial search results. Further literature review would be necessary to populate a detailed table of its binding affinities and potency at the β3-adrenergic receptor compared to other adrenoceptor subtypes.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the abstracts. However, a general workflow for assessing the effects of Trecadrine can be outlined based on the described experiments.

In Vitro Adipocyte Lipolysis Assay

Objective: To determine the effect of Trecadrine on lipolysis in isolated adipocytes.

Methodology:

-

Adipocyte Isolation: Adipocytes are isolated from the epididymal fat pads of rats via collagenase digestion.

-

Incubation: Isolated adipocytes are incubated in a buffer containing various concentrations of Trecadrine.

-

Lipolysis Measurement: The extent of lipolysis is quantified by measuring the concentration of glycerol or free fatty acids released into the incubation medium. This is typically done using a colorimetric or fluorometric assay kit.

-

Data Analysis: Dose-response curves are generated to determine the EC50 of Trecadrine for stimulating lipolysis.

In Vivo Studies in Animal Models

Objective: To assess the effects of Trecadrine on metabolic parameters in animal models of obesity or diabetes.

Methodology:

-

Animal Model: Utilize relevant animal models, such as diet-induced obese rats or alloxan-induced diabetic rats.

-

Drug Administration: Administer Trecadrine orally to the treatment group over a specified period. A control group receives a vehicle.

-

Metabolic Monitoring: Monitor key metabolic parameters throughout the study, including body weight, food intake, blood glucose levels, and plasma lipid profiles.

-

Tissue Analysis: At the end of the study, tissues such as adipose, muscle, and liver can be collected for further analysis, including gene expression of metabolic markers (e.g., GLUT1, GLUT4) and enzyme activities.

Conclusion

Trecadrine is a selective β3-adrenergic receptor agonist with a clear mechanism of action centered on the stimulation of the adenylyl cyclase pathway in target tissues. Its ability to promote lipolysis and potentially improve glucose metabolism underscores its therapeutic promise for metabolic disorders. Further research is warranted to fully elucidate its clinical efficacy and safety profile. The additional discovery of its effects on intestinal absorption opens new avenues for understanding the role of β3-adrenoceptors in gastrointestinal physiology.

References

- 1. Trecadrine - Wikipedia [en.wikipedia.org]

- 2. Hydrazine | CymitQuimica [cymitquimica.com]

- 3. Effects of trecadrine, a beta 3-adrenergic agonist, on intestinal absorption of D-galactose and disaccharidase activities in three physiopathological models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. academic.oup.com [academic.oup.com]

The Versatility of Boc-Protected Hydrazines: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butoxycarbonyl (Boc)-protected hydrazines are indispensable reagents in modern organic synthesis and medicinal chemistry. The Boc group, a widely used amine protecting group, imparts stability to the otherwise reactive hydrazine moiety, allowing for selective transformations at one nitrogen atom while the other is masked.[1][2] This controlled reactivity makes Boc-protected hydrazines crucial building blocks in the synthesis of a diverse array of molecules, from complex heterocyclic scaffolds to active pharmaceutical ingredients (APIs).[3][4][5] This technical guide provides an in-depth exploration of the reactivity of Boc-protected hydrazines, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for researchers in the field.

The stability of the Boc protecting group under basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, provides a robust strategy for orthogonal synthesis.[6][7] The nucleophilic terminal nitrogen of Boc-hydrazine readily participates in a variety of bond-forming reactions, including acylation, alkylation, and condensation with carbonyl compounds.[1][3][8] These reactions pave the way for the construction of more complex molecular architectures. This guide will systematically detail these key transformations.

Core Reactivity and Key Transformations

The reactivity of Boc-protected hydrazines is primarily centered around the nucleophilicity of the terminal -NH2 group. The Boc group, being an electron-withdrawing group, slightly reduces the nucleophilicity of the adjacent nitrogen atom, thus allowing for selective reactions at the terminal nitrogen.

Acylation Reactions

Acylation of Boc-protected hydrazines is a common method for the synthesis of N,N'-disubstituted hydrazides. Highly reactive acylating agents like acyl chlorides lead to excellent yields of monoacylated products at the terminal nitrogen.[8] However, the use of an excess of the acylating agent can promote diacylation and may even lead to the unexpected loss of other protecting groups.[8] Less reactive acylating agents such as activated esters or benzyl chloroformate result solely in monoacylated products, albeit in lower yields.[8] Acetic anhydride has been reported to be unreactive under various conditions.[8]

Alkylation Reactions

Selective alkylation of Boc-protected hydrazines can be achieved through the formation of a nitrogen dianion.[3] Metalation with a strong base like n-butyllithium (n-BuLi) generates a dianion that is stable and highly soluble in solvents like tetrahydrofuran (THF).[3] This dianion then readily reacts with various alkylating agents. The rate of this reaction is dependent on the nature of the leaving group (I > Br > Cl) and the steric bulk of the electrophile.[3] This methodology provides a powerful tool for the synthesis of substituted hydrazines, which are precursors to a variety of heterocyclic compounds and are found in numerous drugs and pesticides.[3][9]

Condensation with Carbonyl Compounds to Form Hydrazones

The reaction of tert-butyl carbazate (Boc-hydrazine) with aldehydes and ketones is a robust and widely used method for the synthesis of N-Boc-protected hydrazones.[1][10] This condensation reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond.[1][10] The reaction is typically catalyzed by a small amount of acid and is carried out in protic solvents like ethanol or methanol.[1][10] N-Boc-hydrazones are often stable, crystalline solids that serve as pivotal intermediates in numerous synthetic transformations, including the synthesis of various biologically active molecules.[1][10]

Deprotection of the Boc Group

The removal of the Boc group is a critical step to unmask the hydrazine functionality for further reactions. This is most commonly achieved under acidic conditions.[6] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free hydrazine. A variety of acidic reagents can be employed, with the choice depending on the substrate's sensitivity to acid. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[11] Other strong acids like trifluoromethanesulfonic acid (TfOH) can achieve deprotection at very low temperatures, which is beneficial for sensitive substrates.[12]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving Boc-protected hydrazines, providing a comparative overview of different reaction conditions and their outcomes.

| Acylating Agent | Product | Yield | Reference |

| Benzoyl chloride | Monoacylated hydrazine | Very good | [8] |

| Butanoyl chloride | Monoacylated hydrazine | Very good | [8] |

| Excess acyl chloride | Diacylated hydrazine | - | [8] |

| Activated esters | Monoacylated hydrazine | Fair to poor | [8] |

| Benzyl chloroformate | Monoacylated hydrazine | Fair to poor | [8] |

| Acetic anhydride | No product | - | [8] |

| Table 1: Summary of Acylation Reactions of N-Boc-N'-COCF3 Protected Hydrazine. |

| Substrate | Product | Yield | Reference |

| Acetophenone | N-Boc-acetophenone hydrazone | 90-94% | [1] |

| Camphor | N-Boc-camphor hydrazone | - | [1] |

| trans-Cinnamaldehyde | N-Boc-trans-cinnamaldehyde hydrazone | Moderate | [1] |

| o-Tolualdehyde | N-Boc-o-tolualdehyde hydrazone | >90% | [1] |

| Table 2: Yields for the Synthesis of N-Boc-Hydrazones from Carbonyl Compounds. |

| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 4 hours | |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp. | 30 min - 2 hours | |

| Trifluoromethanesulfonic Acid (TfOH) | 5 equivalents | Trifluoroethanol/DCM | -40 | 1.5 minutes | [12] |

| Table 3: Common Conditions for the Acidic Deprotection of Boc-Protected Hydrazides. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Boc-protected hydrazines.

Protocol 1: Synthesis of N-Boc-Acetophenone Hydrazone[1]

Materials:

-

Acetophenone (1.20 g, 10 mmol)

-

tert-Butyl carbazate (1.32 g, 10 mmol)

-

Absolute ethanol (25 mL)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Combine acetophenone, tert-butyl carbazate, and absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the mixture at reflux for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the volatile components under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Acidic Boc Deprotection using TFA[8]

Materials:

-

Boc-protected hydrazide linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stir bar

-

Ice bath

Procedure:

-

Dissolve the Boc-protected hydrazide linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 25-50% v/v).

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 1-3 hours.

-

Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent and excess TFA can be removed under reduced pressure.

Protocol 3: Palladium-Catalyzed Synthesis of N-Boc-N-alkenylhydrazines[15]

Materials:

-

Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equivalents)

-

tert-Butyl carbazate (1.2 equivalents)

-

Vinyl halide (1.0 equivalent)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk tube

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the palladium precursor, the phosphine ligand, and the base.

-

Add tert-butyl carbazate and the vinyl halide to the Schlenk tube.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture at the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows discussed in this guide.

Caption: Mechanism of N-Boc-hydrazone formation.

Caption: Mechanism of acidic Boc-deprotection.

Caption: Experimental workflow for hydrazone synthesis.

Conclusion

Boc-protected hydrazines are highly versatile and valuable intermediates in organic synthesis. Their predictable reactivity allows for a wide range of transformations, including acylation, alkylation, and hydrazone formation, providing access to a vast chemical space. The ability to readily deprotect the hydrazine moiety under acidic conditions further enhances their utility in multi-step synthetic sequences. The experimental protocols and quantitative data presented in this guide offer a practical resource for chemists to effectively utilize these reagents in their research and development endeavors. A thorough understanding of the reactivity and handling of Boc-protected hydrazines is essential for any scientist working in the fields of synthetic organic chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. d-nb.info [d-nb.info]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. dspace.ut.ee [dspace.ut.ee]

- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-Boc-1-methylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-1-methylhydrazine (tert-butyl 1-methylhydrazine-1-carboxylate), a key reagent in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on the compound's molecular structure and provides detailed experimental protocols for determining its solubility in common organic solvents.

Predicted Solubility Profile

1-Boc-1-methylhydrazine possesses a molecular structure with both polar and non-polar characteristics. The presence of the Boc (tert-butoxycarbonyl) group, specifically the carbonyl (C=O) and the N-H functionality of the hydrazine moiety, introduces polarity and the potential for hydrogen bonding. Conversely, the tert-butyl and methyl groups are non-polar. This amphiphilic nature suggests that 1-Boc-1-methylhydrazine will exhibit a range of solubilities in various organic solvents.

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The compound is expected to be soluble in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of 1-Boc-1-methylhydrazine

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of alcohols can act as a hydrogen bond donor and acceptor, interacting favorably with the polar groups of the molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor. THF is generally a better solvent than diethyl ether for moderately polar compounds. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are polar aprotic and can effectively solvate the polar portions of the molecule. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The non-polar aromatic ring will primarily interact with the non-polar tert-butyl and methyl groups. |

| Esters | Ethyl acetate | Moderate to High | Ethyl acetate is a polar aprotic solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMA) | High | These are highly polar aprotic solvents that are excellent at solvating a wide range of organic compounds. |

| Nitriles | Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent capable of dissolving moderately polar compounds. |

| Non-polar Hydrocarbons | Hexanes, Heptane | Low to Insoluble | The significant polarity of the hydrazine and carbamate groups will limit solubility in highly non-polar solvents. |

| Water | Slightly Soluble | While the molecule has hydrogen bonding capabilities, the non-polar tert-butyl group will likely limit its aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following gravimetric method is a reliable approach for determining the solubility of a liquid solute like 1-Boc-1-methylhydrazine in various organic solvents.

Objective: To determine the solubility of 1-Boc-1-methylhydrazine in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

1-Boc-1-methylhydrazine (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps (e.g., 4 mL)

-

Micropipettes

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Solvent Equilibration: Place a sufficient volume of each test solvent in the thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C) and allow it to equilibrate.

-

Sample Preparation: To a series of vials, add an excess of 1-Boc-1-methylhydrazine to a known volume (e.g., 2 mL) of the temperature-equilibrated solvent. An excess is necessary to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker. Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring solubility at different time points until a plateau is reached).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow any undissolved solute to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any suspended micro-droplets of the undissolved solute.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:

S ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100

Data Presentation:

All quantitative solubility data should be presented in a clear and organized table.

Table 2: Example of Quantitative Solubility Data Table for 1-Boc-1-methylhydrazine at 25 °C

| Solvent | Solubility ( g/100 mL) |

| Methanol | [Experimental Value] |

| Ethanol | [Experimental Value] |

| Dichloromethane | [Experimental Value] |

| Tetrahydrofuran | [Experimental Value] |

| Ethyl Acetate | [Experimental Value] |

| Toluene | [Experimental Value] |

| Hexanes | [Experimental Value] |

| Water | [Experimental Value] |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-Boc-1-methylhydrazine.

Caption: Experimental workflow for solubility determination.

This technical guide provides a foundational understanding of the solubility of 1-Boc-1-methylhydrazine and a robust methodology for its quantitative determination. For researchers and professionals in drug development, accurate solubility data is paramount for reaction optimization, formulation development, and purification processes.

Thermal Stability and Decomposition of 1-Boc-1-methylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1-methylhydrazine, also known as tert-butyl N-methyl-N-aminocarbamate, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules in the pharmaceutical industry. As with any chemical intermediate, a thorough understanding of its thermal stability and decomposition characteristics is paramount for safe handling, process development, and risk assessment. This technical guide summarizes the expected thermal behavior of 1-Boc-1-methylhydrazine, outlines potential decomposition pathways, and provides detailed experimental protocols for its thermal analysis.

Physicochemical Properties

A summary of the basic physical and chemical properties of 1-Boc-1-methylhydrazine is provided in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₄N₂O₂ |

| Molecular Weight | 146.19 g/mol |

| Appearance | Liquid |

| Boiling Point | 80 °C at 20 mmHg[1] |

| Density | 0.985 g/mL at 25 °C[2][3] |

| Flash Point | 71.1 °C (160.0 °F)[2][4] |

Expected Thermal Stability and Decomposition

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 1-Boc-1-methylhydrazine is not publicly available, general trends for Boc-protected hydrazines and amines suggest they are thermally stable under neutral conditions. One study notes that Boc-protected hydrazines and amines are thermally stable in the absence of acids[5]. However, at elevated temperatures, decomposition is expected to occur.

The thermal decomposition of the Boc (tert-butoxycarbonyl) protecting group in amines is known to proceed via a concerted mechanism, leading to the formation of the corresponding carbamic acid, which then rapidly decarboxylates to the free amine, alongside the liberation of isobutylene and carbon dioxide.

Based on this, a plausible primary decomposition pathway for 1-Boc-1-methylhydrazine can be proposed. The initial step would involve the cleavage of the Boc group to yield 1-methylhydrazine, isobutylene, and carbon dioxide. Subsequently, the unstable 1-methylhydrazine would likely undergo further decomposition. Studies on the thermal degradation of methylhydrazine have shown that the main products include hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (NH₃)[6].

Proposed Decomposition Pathway

The proposed thermal decomposition of 1-Boc-1-methylhydrazine can be visualized as a two-stage process. The first stage is the deprotection of the Boc group, and the second stage is the decomposition of the resulting methylhydrazine.

Caption: Proposed thermal decomposition pathway of 1-Boc-1-methylhydrazine.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of 1-Boc-1-methylhydrazine, experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential. The following are detailed, generalized protocols that can be adapted for the analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of decomposition, peak decomposition temperature, and the enthalpy of decomposition (ΔHd).

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of 1-Boc-1-methylhydrazine into a hermetically sealed aluminum or gold-plated DSC pan. The use of hermetic pans is crucial for volatile liquids to prevent evaporation before decomposition.

-

Prepare an identical empty pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

-

Heat the sample at a linear heating rate, typically 5, 10, or 20 °C/min, to a final temperature well above the expected decomposition region (e.g., 400 °C). The choice of heating rate can influence the observed temperatures, so consistency is key for comparative studies.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature of the exothermic decomposition peak.

-

Identify the peak maximum temperature of the exotherm.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

-

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify the mass loss associated with decomposition.

Methodology:

-

Sample Preparation:

-

Accurately weigh a slightly larger sample, typically 5-10 mg, of 1-Boc-1-methylhydrazine into an appropriate TGA pan (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a controlled linear rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis:

-

Record the sample mass as a function of temperature.

-

Generate a derivative of the mass loss curve (DTG curve) to more clearly identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of mass loss and the temperatures corresponding to different decomposition stages.

-

Quantify the percentage of mass lost at each stage.

-

Caption: Experimental workflow for TGA analysis.

Safety Considerations

Hydrazine and its derivatives, including methylhydrazine, are known to be toxic and potentially carcinogenic. Although the Boc group may mitigate some of the immediate hazards, it is prudent to handle 1-Boc-1-methylhydrazine with appropriate safety precautions.

-

Handling: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly sealed.

-

Decomposition Hazards: The thermal decomposition of 1-Boc-1-methylhydrazine can release flammable and toxic gases, including isobutylene, carbon dioxide, hydrogen cyanide, and ammonia. Ensure that any thermal analysis is conducted in an instrument with proper ventilation and exhaust.

Conclusion

While specific quantitative data for the thermal stability and decomposition of 1-Boc-1-methylhydrazine is lacking in the public domain, a reasonable approximation of its behavior can be inferred from related compounds. It is expected to be relatively stable at ambient temperatures but will likely decompose upon heating, with an initial loss of the Boc protecting group followed by the decomposition of the resulting methylhydrazine. For any application involving elevated temperatures, it is strongly recommended that a thorough thermal hazard assessment, including DSC and TGA analysis as outlined in this guide, be performed to ensure safe operating conditions.

References

1-Boc-1-Methylhydrazine: A Versatile Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-1-methylhydrazine, also known as tert-butyl 2-methylcarbazate, has emerged as a critical and versatile building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, combining a Boc-protected nitrogen and a reactive methylhydrazine moiety, offer a gateway to a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 1-Boc-1-methylhydrazine, with a special focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and its utilization in the construction of heterocyclic systems are presented, alongside a summary of its physical, chemical, and spectroscopic data. Furthermore, this guide explores the biological significance of molecules derived from this building block, including the ghrelin receptor agonist anamorelin, and delves into the signaling pathways they modulate.

Introduction

The strategic incorporation of hydrazine and its derivatives is a cornerstone of modern medicinal chemistry, enabling the synthesis of a wide range of pharmacologically active compounds.[1] 1-Boc-1-methylhydrazine (tert-butyl 2-methylcarbazate) is a prime example of a well-designed building block that balances stability and reactivity. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various reaction conditions, yet can be readily removed when desired, unmasking a nucleophilic nitrogen for further elaboration. The adjacent methyl-substituted nitrogen and the terminal primary amine of the hydrazine core provide multiple points for synthetic diversification. This guide aims to be a comprehensive resource for researchers leveraging the synthetic potential of 1-Boc-1-methylhydrazine in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of 1-Boc-1-methylhydrazine is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.[2][3][4][5][6]

Table 1: Physical and Chemical Properties of 1-Boc-1-methylhydrazine

| Property | Value | Reference(s) |

| CAS Number | 21075-83-2 | [2][3] |

| Molecular Formula | C₆H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 146.19 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Density | 0.985 g/mL at 25 °C | [3] |

| Boiling Point | 186 °C | [6] |

| Flash Point | 71 °C (160 °F) | [3] |

| Refractive Index (n20/D) | 1.436 | [3] |

| pKa | 3.28 ± 0.10 (Predicted) | [6] |

| Storage | Keep in dark place, sealed in dry, room temperature | [6] |

Table 2: Spectroscopic Data of 1-Boc-1-methylhydrazine

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 4.06 (br, 2H), 3.05 (s, 3H), 1.47 (s, 9H) | [4] |

| IR (pure) | νmax 1694, 1365, 1154 cm⁻¹ | [4] |

| SMILES | CN(N)C(=O)OC(C)(C)C | [3] |

| InChIKey | IHMQNZFRFVYNDS-UHFFFAOYSA-N | [3] |

Synthesis of 1-Boc-1-methylhydrazine

The reliable and scalable synthesis of 1-Boc-1-methylhydrazine is crucial for its widespread application. A common and effective method involves the reaction of methylhydrazine with di-tert-butyl dicarbonate.

Experimental Protocol: Synthesis of 1-Boc-1-methylhydrazine[4]

Materials:

-

Methylhydrazine

-

Sodium hydroxide

-

Methanol

-

Di-tert-butyl dicarbonate

-

Aqueous ammonium chloride

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

Dissolve methylhydrazine (564 mmol) and sodium hydroxide (575 mmol) in methanol (500 mL).

-

Prepare a solution of di-tert-butyl dicarbonate (564 mmol) in methanol (500 mL).

-

Slowly add the di-tert-butyl dicarbonate solution dropwise to the methylhydrazine solution over a period of 2 hours at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

-

Remove any insoluble material by filtration through diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to obtain an oily residue.

-

Neutralize the residue with aqueous ammonium chloride.

-

Extract the aqueous phase with dichloromethane.

-

Dry the combined organic phases with anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield 1-Boc-1-methylhydrazine.

Expected Yield: Approximately 97%.[4]

Characterization: The product can be characterized by ¹H NMR and IR spectroscopy, with expected data as listed in Table 2.[4]

Caption: Synthetic workflow for 1-Boc-1-methylhydrazine.

Applications in Chemical Synthesis

1-Boc-1-methylhydrazine is a valuable precursor for the synthesis of various heterocyclic compounds and complex molecules with therapeutic potential.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. 1-Boc-1-methylhydrazine can be used in the synthesis of substituted pyrazoles through condensation with 1,3-dicarbonyl compounds or their equivalents.[7]

Materials:

-

1-Boc-1-methylhydrazine

-

A 1,3-dicarbonyl compound (e.g., acetylacetone) or a suitable precursor (e.g., a β-ketoester and an aldehyde)

-

Ethanol or Methanol

-

Acid or base catalyst (if required)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol or methanol.

-

Add 1-Boc-1-methylhydrazine (1-1.2 equivalents) to the solution.

-

If necessary, add a catalytic amount of acid (e.g., acetic acid) or base.

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for pyrazole synthesis.

Amide Bond Formation

The primary amine of 1-Boc-1-methylhydrazine can readily participate in amide bond formation with activated carboxylic acids, a fundamental transformation in the synthesis of many pharmaceuticals.

Materials:

-

1-Boc-1-methylhydrazine

-

Carboxylic acid

-

Coupling agent (e.g., EDC/NHS, HATU, or PNT)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Base (e.g., DIPEA, NMM)

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and the coupling agent (1.1-1.2 equivalents) in the anhydrous solvent.

-

If using a uronium/aminium or phosphonium salt-based coupling agent, add a non-nucleophilic base (2 equivalents).

-

Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid.

-

Add 1-Boc-1-methylhydrazine (1-1.2 equivalents) to the activated carboxylic acid solution.

-

Continue stirring at room temperature, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 5% HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General experimental workflow for amide coupling.

Role in Drug Development: The Case of Anamorelin

A prominent example showcasing the utility of 1-Boc-1-methylhydrazine is its use as a key intermediate in the synthesis of anamorelin. Anamorelin is a ghrelin receptor agonist that has been investigated for the treatment of cancer-associated cachexia.

Anamorelin and the Ghrelin Receptor Signaling Pathway

Anamorelin mimics the action of the endogenous hormone ghrelin by binding to and activating the growth hormone secretagogue receptor (GHS-R1a), a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological effects of anamorelin, including increased appetite and the release of growth hormone. The PI3K/Akt pathway is also implicated in the downstream signaling of the ghrelin receptor, contributing to cellular growth and survival.

References

- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Boc-1-methylhydrazine | 21075-83-2 | FB33767 | Biosynth [biosynth.com]

- 3. 1-Boc-1-メチルヒドラジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. tert-Butyl 2-methylcarbazate | 21075-83-2 [chemicalbook.com]

- 5. 21075-83-2 Cas No. | 1-Boc-1-methylhydrazine | Apollo [store.apolloscientific.co.uk]

- 6. chembk.com [chembk.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Methylcarbazic Acid Tert-Butyl Ester: A Key Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcarbazic acid tert-butyl ester, also known by synonyms such as N-(tert-Butoxycarbonyl)-N-methylhydrazine (N-Boc-N-methylhydrazine) and tert-butyl 2-methylcarbazate, is a crucial chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features, particularly the presence of a Boc-protected methylated hydrazine moiety, make it a valuable building block in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the core characteristics of 2-Methylcarbazic acid tert-butyl ester, including its chemical and physical properties, detailed synthetic protocols, and its pivotal role in the development of therapeutic agents such as the ghrelin receptor agonist anamorelin and various cathepsin C inhibitors. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

2-Methylcarbazic acid tert-butyl ester is a clear, colorless to almost colorless liquid at room temperature.[1][2] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of 2-Methylcarbazic Acid Tert-Butyl Ester

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 2-methylhydrazine-1-carboxylate | |

| Synonyms | N-(tert-Butoxycarbonyl)-N-methylhydrazine, N-Boc-N-methylhydrazine, tert-Butyl 2-methylcarbazate, 1-Boc-1-methylhydrazine | [1][2] |

| CAS Number | 21075-83-2 | [1] |

| Molecular Formula | C₆H₁₄N₂O₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Clear, colorless to almost colorless liquid | [2] |

| Density | 0.985 g/mL at 25 °C | [1] |

| Boiling Point | 186 °C | [1] |

| Flash Point | 71 °C (160 °F) | [1] |

| Refractive Index | n20/D 1.436 | [1] |

| Storage | Store in a cool, dark, and dry place under an inert atmosphere. | [1] |

Synthesis of 2-Methylcarbazic Acid Tert-Butyl Ester

The synthesis of 2-Methylcarbazic acid tert-butyl ester is typically achieved through the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc₂O). This procedure provides a high yield of the desired product.

Experimental Protocol: Synthesis of 2-Methylcarbazic Acid Tert-Butyl Ester

Materials:

-

Methylhydrazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

Sodium hydroxide

-

Aqueous ammonium chloride

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve methylhydrazine and sodium hydroxide in methanol.

-

Slowly add a solution of di-tert-butyl dicarbonate in methanol to the methylhydrazine solution at 0°C over a period of 2 hours.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove any insoluble material by filtration.

-

Concentrate the filtrate under reduced pressure to obtain an oily residue.

-

Neutralize the residue with aqueous ammonium chloride.

-

Extract the aqueous phase with dichloromethane.

-

Dry the combined organic phases with anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield 2-Methylcarbazic acid tert-butyl ester.

Characterization: The product can be characterized by ¹H NMR and IR spectroscopy.

-

¹H NMR (CDCl₃): δ 4.06 (br, 2H), 3.05 (s, 3H), 1.47 (s, 9H)

-

IR (pure): νmax 1694, 1365, 1154 cm⁻¹

Applications in Drug Development

2-Methylcarbazic acid tert-butyl ester is a valuable intermediate in the synthesis of several classes of therapeutic agents, most notably ghrelin receptor agonists and cathepsin C inhibitors.

Synthesis of Anamorelin (a Ghrelin Receptor Agonist)

Anamorelin is a ghrelin receptor agonist investigated for the treatment of cancer-related anorexia and cachexia.[3] The synthesis of anamorelin involves the coupling of a dipeptide intermediate with a piperidine intermediate, which is derived from a precursor synthesized using a methylated hydrazine derivative. The N-Boc-N-methylhydrazine moiety is a key component in forming the trimethylhydrazine portion of the anamorelin molecule.

The synthesis of anamorelin is a multi-step process.[4] A key step involves the formation of a trimethylhydrazine intermediate, which is then coupled with a chiral piperidine carboxylic acid derivative.

Step 1: Formation of N-formyl-N',N'-dimethylhydrazine

-

Treat 1,1-Dimethylhydrazine with ethyl formate to produce N-formyl-N',N'-dimethylhydrazine.[4]

Step 2: Reduction to Trimethylhydrazine

-

Reduce the N-formyl-N',N'-dimethylhydrazine with a reducing agent like lithium aluminum hydride to yield trimethylhydrazine.[4] This intermediate is analogous in reactivity to the hydrazine moiety in 2-Methylcarbazic acid tert-butyl ester after deprotection and further methylation.

Step 3: Coupling with the Piperidine Intermediate

-

Activate the carboxylic acid of the N-Boc protected (3R)-3-benzylpiperidine-3-carboxylic acid, for example, by converting it to its acid chloride using oxalyl chloride.[4]

-

React the activated acid with the trimethylhydrazine solution to form the corresponding acyl hydrazide.[4]

Step 4: Deprotection and Coupling with the Dipeptide

-

Remove the Boc protecting group from the piperidine intermediate under acidic conditions.[1]

-

Couple the deprotected piperidine-hydrazide with the N-Boc protected dipeptide (Boc-L-α-amino-isobutyryl-L-tryptophan) using standard peptide coupling reagents.[4]

Step 5: Final Deprotection

-